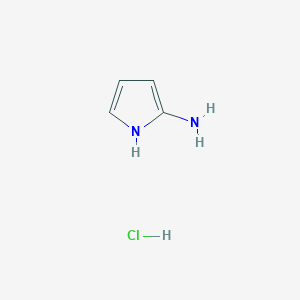

1H-Pyrrol-2-amine hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

1H-pyrrol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAXIBZFEGKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrrol 2 Amine Hydrochloride and Its Derivatives

Established Reaction Pathways

The formation of 2-aminopyrroles is achieved through several established reaction pathways. These can be broadly categorized into direct synthetic routes, where a pre-existing pyrrole (B145914) ring is aminated, and condensation-based syntheses, where the pyrrole ring is constructed from acyclic precursors.

Direct Synthetic Routes

Directly introducing an amino group onto the pyrrole ring is a challenging endeavor due to the electron-rich nature of the heterocycle, which makes it susceptible to polymerization and side reactions, particularly under acidic conditions psu.edu.

The direct amination of pyrrole at the C2 position using ammonia (B1221849) is not a widely reported or straightforward transformation. Industrial synthesis often focuses on the reverse reaction, the conversion of pyrrole to furan (B31954) and ammonia, or the synthesis of pyrrole from furan and ammonia at high temperatures over solid acid catalysts like SiO2 and Al2O3 researchgate.netwikiwand.com. The conditions required for the forward reaction, the amination of furan to pyrrole, typically involve high temperatures (425-435°C) and a high molar ratio of ammonia to the furan substrate over catalysts such as SiO2-Al2O3 researchgate.net.

Alternative direct amination strategies have been explored for pyrrole and indole (B1671886) heterocycles. One such method involves N-amination using an electrophilic ammonia reagent like monochloramine (NH2Cl), which has been shown to be effective for adding an amino group to the nitrogen atom of the pyrrole ring, with isolated yields ranging from 45% to 97% nih.gov. However, this provides N-aminopyrroles rather than the C-aminated 1H-Pyrrol-2-amine. The direct C-amination of the pyrrole ring with ammonia under catalytic conditions to selectively produce 1H-Pyrrol-2-amine remains a synthetic challenge.

Condensation-Based Syntheses

Condensation reactions provide a powerful and versatile approach to constructing the pyrrole ring from simpler, acyclic components. These methods often offer better control over the substitution pattern of the final product compared to direct functionalization of pyrrole itself.

While the direct condensation of the pyrrole molecule with amines to form 2-aminopyrroles is not a standard method, the principle of condensation with an amine source is fundamental to classic pyrrole syntheses. The most prominent of these is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a substituted pyrrole organic-chemistry.orgwikipedia.orgalfa-chemistry.com.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts organic-chemistry.org. The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring wikipedia.org. A variety of amines, including ammonia, primary aliphatic amines, and aromatic amines, can be used in this reaction alfa-chemistry.com. L-proline has also been utilized as a catalyst for the Paal-Knorr synthesis, enabling the efficient construction of highly functionalized pyrrole derivatives rsc.org.

Direct acid-catalyzed condensation reactions involving the pyrrole ring itself, for instance with aldehydes, tend to be complex. The initial product is often more nucleophilic than the starting pyrrole, leading to further reactions and the formation of oligomeric and polymeric materials, which complicates the isolation of a single product psu.edu.

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules like substituted 2-aminopyrroles in a single step from three or more starting materials. These reactions are valued for their high atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds organic-chemistry.orgacs.orgnih.gov. Although many methods exist for synthesizing the pyrrole ring, classical approaches like the Paal-Knorr, Hantzsch, and Knorr syntheses are not always easily adapted for the preparation of 2-aminopyrroles, which has driven the development of novel MCR strategies nih.gov.

Multicomponent Reaction Strategies (MCRs)

Reactions Involving 1,2-Diones, Aryl Amines, and Aldehydes

A significant MCR strategy allows for the one-pot synthesis of tetra- and penta-substituted 2-aminopyrroles from a combination of aldehydes, α-amino ketones, and an active methylene (B1212753) component. While not strictly a reaction of 1,2-diones, a related and powerful three-component process involves the reaction of N-(sulfonamido)-acetophenones (which serve as α-amino ketone precursors), structurally diverse aldehydes, and a cyanoacetic acid derivative nih.gov. This method works well for a wide range of aliphatic, aromatic, and heteroaromatic aldehydes nih.gov.

The following table showcases examples of polysubstituted 2-aminopyrroles synthesized via a one-pot, multicomponent reaction. nih.gov

| Product | Aldehyde (R1CHO) | N-Sulfonamido-acetophenone (R2) | Active Methylene Compound | Yield (%) |

|---|---|---|---|---|

| A1 | Benzaldehyde | 4-MeC6H4SO2 | Malononitrile (B47326) | 81 |

| A2 | 4-Chlorobenzaldehyde | 4-MeC6H4SO2 | Malononitrile | 85 |

| A3 | 4-Methoxybenzaldehyde | 4-MeC6H4SO2 | Malononitrile | 86 |

| A4 | 2-Naphthaldehyde | 4-MeC6H4SO2 | Malononitrile | 82 |

| A5 | Cyclohexanecarboxaldehyde | 4-MeC6H4SO2 | Malononitrile | 75 |

| A10 | Benzaldehyde | MeSO2 | Malononitrile | 84 |

| A15 | Benzaldehyde | 4-MeC6H4SO2 | Ethyl cyanoacetate | 71 |

| A16 | Benzaldehyde | 4-MeC6H4SO2 | Cyanoacetamide | 78 |

This methodology has proven effective for the total synthesis of natural products such as rigidins A, B, C, and D nih.govnih.gov. The flexibility of this approach allows for the creation of a diverse library of 2-aminopyrrole analogs nih.gov.

Utility of Pyrrole Cyclic Anhydrides in Cascade Reactions

Cascade reactions, also known as domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. In the realm of pyrrole synthesis, cascade reactions involving pyrrole cyclic anhydrides are particularly useful for constructing fused pyrrole systems. For instance, a two-step, one-pot synthesis of fused pyrroles has been developed that begins with the condensation of an N-alkynylhydroxammonium salt with a readily enolizable ketone under mild basic conditions. nih.gov The subsequent addition of a gold catalyst triggers a cascade reaction characterized by a 3,3-sigmatropic rearrangement of the resulting N,O-dialkenylhydroxamine intermediate, leading to the formation of polycyclic pyrroles in moderate to good yields. nih.gov This methodology highlights the power of combining condensation reactions with metal-catalyzed cascade processes to rapidly build molecular complexity. nih.gov

Four-Component Reactions with Primary Amines, Diketene, and Nitrostyrene

Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex, highly functionalized pyrroles from simple and readily available starting materials. One such notable reaction involves the combination of two primary amines, diketene, and nitrostyrene. organic-chemistry.org This method provides a streamlined, one-pot synthesis of highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions, without the need for catalysts or activators. organic-chemistry.orgthieme-connect.com

The reaction proceeds by first forming an enaminone intermediate from the reaction of a primary amine with diketene. This enaminone then undergoes a nucleophilic attack on nitrostyrene, initiating a sequence of cyclization and oxidative aromatization to furnish the final pyrrole product in good yields, typically between 80-90%. organic-chemistry.org A key advantage of this approach is its tolerance for a variety of alkyl and allyl amines, demonstrating a broad substrate scope. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) |

| Propylamine (2 equiv.) | Diketene | Nitrostyrene | - | 2,5-Dimethyl-4-phenyl-N³,1-dipropyl-1H-pyrrole-3-carboxamide | 85 |

| tert-Butylamine, Propylamine | Diketene | Nitrostyrene | - | N³-(tert-Butyl)-2,5-dimethyl-4-phenyl-1-propyl-1H-pyrrole-3-carboxamide | 82 |

| Isobutylamine (2 equiv.) | Diketene | Nitrostyrene | - | N³,1-Diisobutyl-2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxamide | 80 |

| Allylamine, Propylamine | Diketene | Nitrostyrene | - | N³-Allyl-2-methyl-4-phenyl-1-propyl-1H-pyrrole-3-carboxamide | 90 |

This table presents a selection of pyrrole derivatives synthesized via the four-component reaction of primary amines, diketene, and nitrostyrene, along with their reported yields. thieme-connect.com

Another variation of a four-component synthesis involves the reaction of an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound. researchgate.net This approach has been shown to be effectively catalyzed by a molybdenum complex supported on magnetic nanoparticles of cobalt ferrite. researchgate.net

Reductive Amination Protocols for Pyrrole Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of pyrrole synthesis, it provides a direct route to N-alkylated pyrroles.

Direct Conversion of Pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehydes are versatile intermediates that can be converted to a variety of substituted pyrroles. An efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an iodine/copper-mediated oxidative annulation and direct Csp³–H to C=O oxidation. acs.orgorganic-chemistry.org This method is notable for avoiding the use of hazardous oxidants and harsh reaction conditions. organic-chemistry.org Mechanistic studies have indicated that the aldehyde oxygen atom originates from molecular oxygen. acs.orgorganic-chemistry.org The synthesis of N-substituted-5-methoxymethyl-2-formyl-pyrroles has also been achieved through the chemical condensation of glucose and alkylamines under acidic conditions, albeit in low yields. mdpi.com

Furthermore, an acid-catalyzed intermolecular redox amination that utilizes the reducing power of 3-pyrroline (B95000) has been reported for the synthesis of N-alkyl pyrroles. nih.gov This reaction proceeds by the condensation of 3-pyrroline with aldehydes or ketones, demonstrating good functional group tolerance and atom economy by avoiding the need for external reducing agents. nih.gov

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | N-Benzylpyrrole | 85 |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)pyrrole | 88 |

| Cyclohexanone | N-Cyclohexylpyrrole | 75 |

| Acetophenone | N-(1-Phenylethyl)pyrrole | 70 |

This table illustrates the scope of the redox amination of 3-pyrroline with various carbonyl compounds to form N-alkylated pyrroles. nih.gov

Cyclization Approaches to Pyrrole Ring Formation

The construction of the pyrrole ring through cyclization reactions is a fundamental strategy in heterocyclic chemistry. Several classical named reactions, along with their modern adaptations, provide robust and versatile methods for accessing a wide array of pyrrole derivatives.

Paal-Knorr Condensation and its Modern Adaptations

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org

The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org While historically effective, the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in acid, which could be detrimental to sensitive functional groups. rgmcet.edu.in

Modern adaptations have focused on developing milder and more environmentally friendly conditions. These include the use of various acidic catalysts, such as Brønsted or Lewis acids, to promote the condensation. rgmcet.edu.in Notably, catalyst and solvent-free conditions have been developed, where simple stirring of a 1,4-diketone with an amine at room temperature can provide excellent yields of the corresponding pyrrole. rsc.org Iron(III) chloride has also been employed as a catalyst for the Paal-Knorr condensation in water, offering a practical and economical approach. organic-chemistry.org

| 1,4-Diketone | Amine | Catalyst/Conditions | Yield (%) |

| 2,5-Hexanedione | Benzylamine | None, rt | >95 |

| 2,5-Hexanedione | Aniline | None, rt | >95 |

| 3,4-Diethyl-2,5-hexanedione | Methylamine | Acetic Acid | High |

| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃, H₂O | Good-Excellent |

This table showcases the versatility of the Paal-Knorr synthesis, from modern catalyst-free approaches to iron-catalyzed reactions in water. rsc.orgorganic-chemistry.org

Hantzsch, Knorr, and Barton-Zard Type Reactions

Beyond the Paal-Knorr synthesis, several other named reactions are pivotal in the synthesis of pyrroles.

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. thieme-connect.comwikipedia.org This method allows for the preparation of a variety of substituted pyrroles and has seen renewed interest with the development of non-conventional reaction conditions, such as solid-phase synthesis and continuous flow chemistry. wikipedia.orgnih.gov

The Knorr pyrrole synthesis , distinct from the Paal-Knorr reaction, involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester. wikipedia.orgguidechem.com A key feature of this reaction is the in situ preparation of the α-aminoketone from the corresponding oxime. wikipedia.org

The Barton-Zard pyrrole synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.orgwikipedia.org This reaction is valuable for the synthesis of a range of pyrroles, including those fused to other ring systems. wikipedia.org

| Reaction Name | Key Reactants | Key Features |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Amine, α-Haloketone | Versatile for substituted pyrroles; modern adaptations include solid-phase and flow chemistry. wikipedia.orgnih.gov |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | α-Amino-ketone is typically generated in situ from an oxime. wikipedia.org |

| Barton-Zard Pyrrole Synthesis | Nitroalkene, α-Isocyanide | Proceeds via a Michael addition and cyclization; useful for polypyrroles and fused systems. wikipedia.orgallaboutchemistry.net |

This table summarizes the key features of the Hantzsch, Knorr, and Barton-Zard pyrrole syntheses.

Catalytic Cycloaddition Reactions

Catalytic cycloaddition reactions represent a powerful and atom-economical approach for the synthesis of pyrrole rings and their fused systems. These reactions, by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, offer a direct route to complex molecular architectures.

One notable example is the organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. acs.orgnih.gov This process, catalyzed by a BINOL-derived phosphoric acid, leads to the formation of densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent stereocontrol. acs.orgnih.gov The reaction proceeds through the in-situ generation of a chiral 2-methide-2H-pyrrole intermediate, which then undergoes cycloaddition. acs.orgnih.gov While this method directly yields a fused pyrrolizine system rather than a simple 2-aminopyrrole, the functional groups incorporated could serve as handles for further transformation into the target compound.

Another strategy involves the [3+2] cycloaddition reaction. For instance, a base-promoted approach utilizes the reaction of propiolonitriles with isocyanides to afford pyrrole derivatives. researchgate.net More relevant to the synthesis of fused systems containing the pyrrole core, a copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been reported to produce functionalized chromeno[4,3-b]pyrroles. acs.org This reaction proceeds via a key intramolecular [3+2] cycloaddition of an in-situ formed N-allenyl nitrone with an unactivated alkyne moiety. acs.org

A metal-free formal [4+1] cycloaddition has also been developed for the synthesis of substituted pyrroles from allyl ketones and primary amines. documentsdelivered.com This method involves the activation of the double bond, nucleophilic ring-opening by the amine, and subsequent internal condensation and aromatization. documentsdelivered.com

| Reaction Type | Reactants | Catalyst | Product | Key Features |

| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | Organocatalytic, highly enantioselective, forms fused systems. acs.orgnih.gov |

| [3+2] Cycloaddition | Propiolonitriles, Isocyanides | Base | Pyrrole derivatives | Base-promoted, efficient for certain pyrrole types. researchgate.net |

| [3+2] Cycloaddition (Intramolecular) | 1,11-Diynes (O-propargyl oxime-derived) | Copper(I) | Chromeno[4,3-b]pyrroles | Transition-metal catalyzed, forms fused heterocyclic systems. acs.org |

| [4+1] Formal Cycloaddition | Allyl ketones, Primary amines | Thiolative activator (metal-free) | Substituted pyrroles | Metal-free, proceeds via an episulfonium intermediate. documentsdelivered.com |

Intramolecular Cyclization to Fused Heterocyclic Systems

The construction of fused heterocyclic systems containing a pyrrole ring is of significant interest due to their prevalence in biologically active molecules. Intramolecular cyclization offers a direct and efficient means to build such complex scaffolds.

A notable method involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov Utilizing tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator, this approach yields pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides in good yields. nih.gov This method is advantageous as it often does not require chromatographic purification of the final products and can be performed on a gram scale. nih.gov The resulting hydrobromide salts are conceptually similar to the target compound, 1H-pyrrol-2-amine hydrochloride.

Another powerful strategy is the base-promoted intramolecular tetradehydro-Diels-Alder reaction of alkynylheteroaromatics that possess a pendant nitrile group. nih.gov This reaction proceeds at ambient temperature and results in the formation of a new pyridine (B92270) ring fused to the initial heterocycle. nih.gov The versatility of this method has been demonstrated with various heterocyclic substrates, including indoles, showcasing its potential for creating diverse fused systems. nih.gov

Transition-metal catalysis also plays a crucial role in intramolecular cyclizations. For example, the reductive cleavage of nitrosobenzene-derived cycloadducts with protected 1,2-dihydropyridines, catalyzed by copper(I) chloride, provides a novel route to protected N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides]. nih.gov This reaction can be conveniently performed in a one-pot procedure. nih.gov

| Cyclization Strategy | Substrate | Reagent/Catalyst | Product | Key Features |

| Free-Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Forms hydrobromide salts directly, scalable. nih.gov |

| Tetradehydro-Diels-Alder | Alkynylheteroaromatics with pendant nitrile | Base (TBD) | Fused Pyridoheterocycles | Base-promoted, ambient temperature, forms a fused pyridine ring. nih.gov |

| Reductive Cleavage/Cyclization | Nitrosobenzene-derived cycloadducts with 1,2-dihydropyridines | CuCl | Protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines | One-pot procedure, copper-catalyzed. nih.gov |

Advancements in Sustainable and Efficient Synthetic Techniques

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. In the context of pyrrole synthesis, significant progress has been made in the realm of catalysis, leading to greener and more effective protocols.

Catalytic Systems in Pyrrole Synthesis

Organocatalysis in Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. In the synthesis of chiral pyrrole derivatives, chiral phosphoric acids have proven to be particularly effective catalysts.

A highly enantioselective Friedel-Crafts reaction of pyrrole derivatives with N-acyl imines, catalyzed by chiral phosphoric acids, has been developed. nih.govacs.orgacs.org This reaction provides a direct route to chiral pyrrole-containing compounds with high yields and enantioselectivities. nih.govacs.org The choice of solvent has been shown to have a significant impact on the enantioselectivity of the transformation. acs.org The utility of this methodology has been demonstrated in the synthesis of a chiral pyrrolo[1,2-a]pyrazine (B1600676) derivative. acs.orgacs.org

Furthermore, the atroposelective construction of axially chiral aryl pyrroles has been achieved through a Paal-Knorr reaction strategy. rsc.org This method employs a dual catalytic system, combining a chiral phosphoric acid as the organocatalyst with a Lewis acid like Fe(OTf)₃ to enhance enantioselectivity. rsc.org

| Reaction Type | Substrates | Organocatalyst | Product Type | Key Findings |

| Friedel-Crafts Reaction | Pyrrole derivatives, N-acyl imines | Chiral Phosphoric Acids | Chiral pyrrole derivatives | High yields and enantioselectivity, solvent-dependent. nih.govacs.orgacs.org |

| Paal-Knorr Reaction | 1,4-Diketones, Aromatic amines | Chiral Phosphoric Acid + Lewis Acid (Fe(OTf)₃) | Axially chiral aryl pyrroles | Dual catalytic system enhances enantioselectivity. rsc.org |

Transition-Metal Catalyzed Reactions

Transition-metal catalysis offers a broad spectrum of transformations for the synthesis of pyrroles and their derivatives. These methods are often characterized by high efficiency and functional group tolerance. While classical methods for 2-aminopyrrole synthesis have limitations, transition-metal-catalyzed approaches provide modern alternatives. nih.gov

One strategy involves the transition-metal-catalyzed cycloisomerization of alkynes and allenes. nih.gov This approach provides a direct entry into the 2-aminopyrrole scaffold. A metal-free annulation of ynamides with 2H-azirines, catalyzed by BF₃·Et₂O, also leads to polysubstituted 2-aminopyrroles in an atom-economical manner. nih.gov Although not a transition metal, the Lewis acid catalyst plays a similar role in facilitating the cyclization.

Copper catalysis has been employed in various pyrrole syntheses. For instance, the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines can be achieved through the reductive cleavage of phenylnitroso Diels-Alder adducts using catalytic amounts of CuCl. nih.gov Additionally, a chemoenzymatic approach has been developed where stereodefined amines, produced by transaminases, can be cyclized using transition metal-catalyzed reactions to form new C-N bonds, leading to stereochemically rich amine compounds. digitellinc.com

Application of Brønsted and Lewis Acid/Base Catalysis

Brønsted and Lewis acid/base catalysis are fundamental to many organic transformations, including the synthesis of pyrroles. The classical Clauson-Kaas and Paal-Knorr reactions, which are cornerstones of pyrrole synthesis, are often catalyzed by acids. beilstein-journals.orgnih.gov

A variety of Brønsted and Lewis acids have been employed to improve these classical methods, often with a focus on greener and more efficient conditions. For example, p-chloropyridine hydrochloride and trifluoromethanesulfonic acid (TfOH) have been used as Brønsted acid catalysts. beilstein-journals.orgnih.gov Lewis acids such as iron(III) chloride have also been utilized, with reactions sometimes being performed in water as a green solvent. nih.gov The combination of Brønsted and Lewis acidity can be particularly effective, as seen in nano-sulfated TiO₂, which acts as a novel Lewis acid catalyst for the synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov

The nature of the acid or base catalyst can also influence the regiochemical outcome of reactions. In the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, the use of Brønsted acids leads preferentially to the γ-regioisomer of 1H-pyrrolo[3,2-b]pyridines. acs.org Conversely, the presence of a Lewis acid like Sn²⁺ directs the reaction to favor the α-regioisomer. acs.org Deep eutectic solvents (DESs) with both Brønsted and Lewis acidic sites have also been developed as novel catalytic media for pyrrole synthesis via the Paal-Knorr reaction. researchgate.net

| Reaction | Catalyst Type | Catalyst Example(s) | Key Application/Finding |

| Clauson-Kaas/Paal-Knorr | Brønsted Acid | p-Chloropyridine hydrochloride, Trifluoromethanesulfonic acid | Catalyzes the formation of N-substituted pyrroles. beilstein-journals.orgnih.gov |

| Clauson-Kaas/Paal-Knorr | Lewis Acid | Iron(III) chloride, Nano-sulfated TiO₂ | Enables efficient synthesis, often in greener solvents. beilstein-journals.orgnih.gov |

| Friedländer Annulation | Brønsted/Lewis Acid | Sn²⁺ | Controls regioselectivity in the synthesis of fused pyrrolopyridines. acs.org |

| Paal-Knorr Reaction | Brønsted/Lewis Acidic DES | ZrOCl₂·8H₂O/Urea | Acts as a green and reusable catalyst and reaction medium. researchgate.net |

Green Chemistry Principles in Pyrrole Synthesis

The growing emphasis on sustainable chemical practices has profoundly influenced the design of synthetic routes toward pyrrole-containing molecules. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are increasingly being incorporated into the synthesis of 2-aminopyrrole derivatives.

Utilization of Water as a Green Solvent

Water, as a benign and environmentally friendly solvent, offers a compelling alternative to volatile organic compounds traditionally used in organic synthesis. The Paal-Knorr pyrrole synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has been successfully adapted to aqueous conditions. This approach not only aligns with green chemistry principles but can also, in some cases, enhance reaction rates and simplify product isolation. While direct synthesis of the parent 1H-Pyrrol-2-amine in water is not extensively documented, the synthesis of N-substituted 2,5-dimethylpyrrole derivatives has demonstrated the feasibility of this approach, achieving good to excellent yields. acs.org Three-component reactions involving arylglyoxals, 1,3-diketones, and enaminoketones in water or water-ethanol mixtures have also been developed for the synthesis of polyfunctionalized pyrroles, showcasing the versatility of aqueous media in pyrrole synthesis. nih.gov

Table 1: Examples of Pyrrole Synthesis in Aqueous Media

| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hexa-2,5-dione, Primary Amines | N-substituted 2,5-dimethylpyrroles | Water, 100°C | Good to Excellent | acs.org |

| Arylglyoxals, 1,3-diketones, Enaminoketones | Polyfunctionalized pyrroles | Water or Water-Ethanol | Not specified | nih.gov |

Development of Biodegradable and Non-Toxic Catalysts

The development of catalysts that are biodegradable and non-toxic is a key aspect of green synthetic chemistry. In the context of synthesizing 2-aminothiophenes, a reaction analogous to some 2-aminopyrrole syntheses known as the Gewald reaction, sodium aluminate (NaAlO2) has been employed as an easily available, cost-effective, and recyclable solid base catalyst. researchgate.net This highlights a promising direction for the development of similar catalytic systems for 2-aminopyrrole synthesis. The use of such catalysts minimizes the environmental impact associated with heavy metal catalysts and simplifies purification processes. Research into biodegradable catalysts for direct 2-aminopyrrole synthesis is an active area of investigation, aiming to replace traditional and often hazardous reagents.

Enhanced Atom Economy in One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in green chemistry for their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of polysubstituted 2-aminopyrrole derivatives. organic-chemistry.org These reactions typically involve the condensation of three or more starting materials, where most of the atoms of the reactants are incorporated into the final product, minimizing waste. A notable example is the synthesis of diversely substituted 2-aminopyrroles from the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org This approach has proven to be a powerful tool for the rapid generation of libraries of 2-aminopyrrole derivatives for biological screening.

Sustainable Syntheses from Renewable Resources

The transition from fossil fuel-based feedstocks to renewable biomass is a critical goal for sustainable chemical production. Furfural (B47365), a platform chemical derived from the hemicellulose component of lignocellulosic biomass, is a promising renewable starting material for the synthesis of various furan and pyrrole derivatives. acs.orgnih.govresearchgate.net The conversion of furfural to 2,5-bis(aminomethyl)furan (B21128) has been achieved through catalytic amination, demonstrating a pathway from biomass to valuable nitrogen-containing heterocycles. acs.org While the direct synthesis of 1H-Pyrrol-2-amine from furfural is still an area of development, the successful conversion of furfural to pyrrole and its derivatives showcases the potential of biomass as a sustainable feedstock for these important heterocyclic compounds. nih.gov

Molecular Editing and Skeletal Recasting Methodologies

Molecular editing, a strategy that involves the precise modification of a molecule's core structure, offers a powerful tool for the diversification of chemical scaffolds. Skeletal recasting, a subset of molecular editing, enables the transformation of one heterocyclic system into another through a series of bond-breaking and bond-forming events. While specific applications of these methodologies to the 2-aminopyrrole scaffold are still emerging, the broader field of pyrrole chemistry has seen significant advances. For instance, a skeletal recasting strategy has been developed for the one-step synthesis of fully substituted pyrroles from simple pyrroles using azoalkenes. This approach allows for the facile construction of complex pyrrole architectures that would be challenging to access through traditional methods. The application of similar strategies to 2-aminopyrrole derivatives holds the potential to unlock novel chemical space and facilitate the discovery of new bioactive compounds. Another approach involves the insertion of a nitrogen atom into pyrrolidine (B122466) rings to form tetrahydropyridazine scaffolds, showcasing the transformative power of skeletal editing.

Synthesis of Architecturally Significant this compound Derivatives

1H-Pyrrol-2-amine and its derivatives are key building blocks for the synthesis of a variety of architecturally significant and biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and handling of these amine-containing compounds.

One important class of derivatives is the pyrrolo[2,3-d]pyrimidines, which are purine (B94841) isosteres and exhibit a wide range of biological activities. The synthesis of these fused heterocyclic systems often starts from appropriately substituted 2-aminopyrroles. For example, a new class of Aurora-A kinase inhibitors has been identified based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold.

Another noteworthy derivative is Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride. An improved synthesis of this compound has been reported, starting from cyclopentane-1,2-dicarboxylic anhydride (B1165640). The process involves condensation with hydrazine (B178648) hydrate, followed by reduction to yield the target amine, which is then converted to its hydrochloride salt.

The synthesis of N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine has also been documented, providing a key intermediate for further chemical transformations. acs.org

Table 2: Examples of Architecturally Significant this compound Derivatives and Their Synthesis

| Derivative | Starting Materials | Key Synthetic Steps | Significance | Reference |

|---|---|---|---|---|

| 2-Amino-pyrrolo[2,3-d]pyrimidines | Substituted 2-aminopyrroles | Cyclization with a pyrimidine (B1678525) precursor | Aurora-A kinase inhibitors | |

| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride | Cyclopentane-1,2-dicarboxylic anhydride, Hydrazine hydrate | Condensation, Reduction, Salt formation | Pharmaceutical intermediate | |

| N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine | Not specified in detail | Nitration of a dimethylaminopyrrole precursor | Synthetic intermediate | acs.org |

Dihydropyrrolo[1,2-a]pyrazinones

The dihydropyrrolo[1,2-a]pyrazinone ring system is a privileged scaffold found in numerous bioactive natural products, often isolated from marine organisms like sponges and fungi. researchgate.netmdpi.com Consequently, extensive research has been dedicated to developing efficient synthetic routes to this core structure. researchgate.net

A predominant strategy for constructing the dihydropyrrolo[1,2-a]pyrazinone skeleton involves the fusion of a pyrazinone ring onto a pre-existing pyrrole moiety. researchgate.netrsc.org This is commonly achieved by starting with a 1H-pyrrole-2-carboxamide that has an electrophilic group on the amide substituent. An intramolecular reaction with the nucleophilic pyrrole nitrogen atom then leads to cyclization. rsc.org For instance, an aza-Michael addition can be induced in N-substituted pyrrole-2-amides. The base-catalyzed cyclization of an N-benzyl longamide B precursor using potassium carbonate (K2CO3) exemplifies this approach. researchgate.net

Another method involves the cyclization of acyclic precursors under thermal conditions or in the presence of an acidic medium. The synthesis of the natural product agelastatin A, for example, can be accomplished by the deprotection and subsequent cyclization of its precursor by heating it with silica (B1680970) (SiO2) at 45 °C. researchgate.netmdpi.com A similar diastereoselective cyclization to agelastatin A has been reported using trifluoroethanol as an acidic medium at 40 °C. researchgate.net Furthermore, rac-cyclooroidin was synthesized in high yield by heating its formic acid salt precursor in a sealed tube at 95 °C. researchgate.netmdpi.com

Table 1: Synthesis of Dihydropyrrolo[1,2-a]pyrazinones

| Target Compound/Derivative | Starting Material | Key Reagents/Conditions | Yield | Ref |

|---|

5-Hydroxy-1H-pyrrol-2(5H)-ones

The 5-hydroxy-1H-pyrrol-2(5H)-one core is another important heterocyclic structure. Modern synthetic methods have focused on developing efficient, one-pot procedures to access this scaffold from readily available starting materials, often avoiding the use of transition metals. acs.org

One innovative approach involves a base-induced tandem intramolecular cyclization. acs.org This method utilizes a sulfur ylide which, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (B52724) at 0 °C, undergoes an intramolecular cyclization with a ketone functional group. This is followed by a 1,3-hydroxy rearrangement to produce the desired 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. acs.org This process is notable for its mild reaction conditions and high efficiency. acs.org

An alternative powerful strategy employs iron(III) chloride (FeCl₃) as a catalyst under very mild conditions. In this reaction, tertiary enamides undergo a highly efficient intramolecular enaminic addition to a ketonic carbonyl group. This addition is also followed by a 1,3-hydroxy rearrangement, affording the 5-hydroxy-1H-pyrrol-2(5H)-one products in high yields. Many conventional methods for synthesizing this class of compounds proceed via an enamide intermediate, but can be limited by factors such as low yields or poor regioselectivity, issues that these newer methods address. acs.org

Table 2: Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones

| Method | Starting Material | Key Reagents/Conditions | Key Steps | Yield | Ref |

|---|

Pyrrole-Fused Pyrazine (B50134) Nitrones

The synthesis of pyrrole-fused pyrazine nitrones, which are N-oxides of the corresponding imines, represents an oxidative transformation of the pyrrolopyrazine core. While direct, single-step syntheses of this specific scaffold are not extensively documented, their preparation can be inferred from established methods for forming cyclic nitrones and oxidizing related heterocyclic systems.

A plausible route to these nitrones is the controlled oxidation of a dihydropyrrolo[1,2-a]pyrazine precursor. The oxidation of similar heterocyclic systems has been successfully demonstrated. For example, proline-derived dihydropyrazinones have been oxidized to their corresponding pyrrole derivatives using manganese dioxide (MnO₂). rsc.org Similarly, pyrrolidino-fused diketopiperazines can be aromatized to pyrrolodiketopiperazines by heating with selenium dioxide, achieving a higher oxidation state. rsc.org These precedents suggest that a suitable oxidizing agent could convert the imine functionality within a pyrrolo[1,2-a]pyrazine ring into a nitrone.

Furthermore, general methodologies for nitrone formation often involve cascade reactions. One such strategy involves the initial condensation of a haloaldehyde with hydroxylamine (B1172632) to form an oxime, which then undergoes an intramolecular cyclization to generate a cyclic nitrone intermediate in situ. This intermediate can then be trapped in a cycloaddition reaction. Adapting such a sequence to a pyrrole-based starting material could provide a viable, albeit multi-step, pathway to the desired pyrrole-fused pyrazine nitrone.

Table 3: Potential Synthetic Strategies for Pyrrole-Fused Pyrazine Nitrones

| Strategy | Precursor | Potential Reagents/Conditions | Intermediate/Key Step | Ref |

|---|---|---|---|---|

| Oxidation of Dihydro-form | Dihydropyrrolo[1,2-a]pyrazine | Mild oxidizing agent (e.g., m-CPBA, H₂O₂/Na₂WO₄) | Oxidation of the cyclic imine to a nitrone | - |

| Oxidation of Related Heterocycles | Proline-derived dihydropyrazinone | MnO₂, THF, 85 °C | Oxidation to pyrrole derivative | rsc.org |

| Cascade Reaction | Pyrrole-based haloaldehyde | Hydroxylamine, then intramolecular cyclization | In situ formation of cyclic nitrone from oxime |

N-Alkyl-Pyrrolecarboxylic Acid and Pyrrolepyrazinone Derivatives

Sustainable chemistry principles have driven the development of new synthetic routes that utilize renewable resources and environmentally benign conditions. A notable example is the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines. rsc.org

This method proceeds efficiently at mild temperatures, often in neat conditions or in a hydroalcoholic solvent system, and crucially, without the need for a catalyst. rsc.org The reaction is scalable, as demonstrated by a gram-scale synthesis of an N-hydroxyethyl pyrrole derivative from a pyrone and ethanolamine. rsc.org The process is not only sustainable but also versatile. By reacting alkyl esters of the pyrone with amines, symmetric N-alkylated 2,5-diamidopyrrole derivatives can be readily synthesized. rsc.org For example, the reaction between a pyrone ethyl ester and n-octylamine produces the corresponding pyrrole derivative in high yield. rsc.org These N-alkyl-pyrrolecarboxylic acid derivatives can serve as precursors for pyrrolepyrazinone structures.

Table 4: Synthesis of N-Alkyl-Pyrrolecarboxylic Acid Derivatives

| Product Type | Starting Materials | Key Reagents/Conditions | Yield | Ref |

|---|---|---|---|---|

| N-substituted pyrrole carboxylic acid | 3-Hydroxy-2-pyrone, Primary amine | Neat or hydroalcoholic solvent, mild temperature, catalyst-free | - | rsc.org |

| N-hydroxyethyl pyrrole derivative | Pyrone, Ethanolamine | Gram-scale, same as above | 64% (as ammonium (B1175870) salt) | rsc.org |

| Symmetric N-alkylated 2,5-diamidopyrrole | Pyrone ethyl ester, n-Octylamine | Same as above | 83% | rsc.org |

Halogen-Doped Pyrrole Building Blocks

The introduction of halogen atoms onto the pyrrole ring is a critical strategy in medicinal chemistry for modulating the electronic and lipophilic properties of a molecule. Practical, scalable synthetic routes to halogen-doped pyrrole building blocks have been developed, typically involving two to five steps from commercially available starting materials.

Electrophilic halogenation is the most common method for this transformation. For chlorination, N-chlorosuccinimide (NCS) is an effective reagent. For example, stirring 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS in dichloromethane (B109758) at room temperature yields the chlorinated product. The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has also been achieved with NCS, although it may require careful chromatographic separation of products.

For fluorination, stronger electrophilic fluorinating agents are required. Selectfluor is a widely used reagent for this purpose. The reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor in a mixture of acetonitrile and acetic acid at 0 °C leads to the corresponding 4-fluoro-substituted pyrrole. These halogenated pyrroles are valuable intermediates, demonstrated by their conversion into potent inhibitors of bacterial DNA gyrase B.

Table 5: Synthesis of Halogen-Doped Pyrrole Building Blocks

| Halogenation | Starting Material | Key Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Chlorination | 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS), Dichloromethane, r.t. | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | 61% | |

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, Acetonitrile/Acetic Acid, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | - |

Reactivity and Mechanistic Investigations of 1h Pyrrol 2 Amine Hydrochloride and Its Analogs

Fundamental Reactivity of the Pyrrole (B145914) Ring and Amino Functionality

The presence of an amino group on the pyrrole ring introduces a significant electronic perturbation, altering its reactivity profile compared to the parent pyrrole. This section explores the foundational aspects of this relationship.

Influence of the Amino Group on Pyrrole Reactivity and Modifications

The amino group, being an electron-donating group, profoundly influences the reactivity of the pyrrole ring. Through resonance, the lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the pyrrole ring, making it more nucleophilic than pyrrole itself. libretexts.org This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

The position of the amino group is crucial. In 1H-Pyrrol-2-amine, the amino group at the C2 position activates the ring towards electrophilic substitution, primarily at the C5 position and to a lesser extent at the C3 position. This directing effect is a consequence of the stabilization of the cationic intermediate (the arenium ion) formed during the electrophilic attack.

Furthermore, the amino group itself can undergo various modifications. It can be acylated, alkylated, or participate in condensation reactions. researchgate.net These modifications can, in turn, modulate the reactivity of the pyrrole ring by altering the electron-donating ability of the amino group. For instance, acylation of the amino group reduces its electron-donating capacity due to the electron-withdrawing nature of the acyl group, thereby deactivating the pyrrole ring towards electrophilic substitution compared to the unsubstituted 2-aminopyrrole.

The interplay between the amino group and the pyrrole ring also affects the acidity of the pyrrole N-H proton. The electron-donating amino group increases the electron density on the ring nitrogen, making the N-H proton less acidic compared to that of pyrrole.

Recent research has demonstrated the synthesis of various 2-aminopyrrole derivatives through innovative domino reactions, highlighting the versatility of this structural motif for creating diverse molecular architectures. acs.org

Susceptibility of the Pyrrole Core to Electrophilic Attack and Oligomerization

The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophiles. onlineorganicchemistrytutor.compearson.com Electrophilic substitution in pyrrole preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the β-positions (C3 and C4) (two resonance structures). slideshare.netstackexchange.com

However, this high reactivity also makes the pyrrole core susceptible to oligomerization and polymerization, particularly under strongly acidic conditions or in the presence of strong electrophiles. wikipedia.org The protonation of the pyrrole ring can initiate polymerization. The presence of the activating amino group in 1H-Pyrrol-2-amine further enhances this susceptibility. Therefore, controlling the reaction conditions is critical to achieve selective electrophilic substitution without significant formation of polymeric byproducts.

The choice of reagents and reaction conditions is paramount. For instance, halogenation, nitration, and sulfonation of pyrrole can be achieved using milder reagents than those typically used for benzene (B151609). wikipedia.orgyoutube.com This is to avoid the undesired polymerization. The increased reactivity of 2-aminopyrrole necessitates even milder conditions for selective functionalization.

Chemical Transformations and Reaction Mechanisms

The unique electronic properties of 1H-Pyrrol-2-amine hydrochloride and its analogs give rise to a variety of chemical transformations. This section details the mechanisms of key oxidation, reduction, and substitution reactions.

Oxidation Reactions Leading to Pyrrole-2-carboxylic Acid Derivatives

The oxidation of 2-aminopyrroles can lead to a range of products, including pyrrole-2-carboxylic acid derivatives. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. For instance, the dearomative oxidation of substituted pyrroles to pyrrol-2-ones has been achieved using a sulfoxide (B87167) as the oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid. researchgate.net

The formation of pyrrole-2-carboxylic acid from pyrrole derivatives can also occur through biosynthetic pathways, such as the dehydrogenation of proline. wikipedia.org Chemically, the synthesis of pyrrole-2-carboxylic acid has been achieved from various feedstocks, including D-glucosamine and pyruvic acid, through a process optimized to yield up to 50% of the product. researchgate.net While direct oxidation of the amino group to a carboxylic acid is challenging, it can be conceptualized as proceeding through intermediates like imines or hydroxylamines, which are then further oxidized and hydrolyzed.

Pyrrole-2-carboxaldehydes, which are structurally related to pyrrole-2-carboxylic acids, have been isolated from numerous natural sources and can be synthesized through the condensation of glucose and amino acid derivatives. mdpi.com These findings suggest that the pyrrole-2-carbonyl moiety is a stable and accessible functionality.

Reduction Pathways Yielding Pyrrolidine (B122466) Derivatives

The reduction of the pyrrole ring in 1H-Pyrrol-2-amine and its derivatives leads to the formation of the corresponding pyrrolidine structures. Due to the aromatic stability of the pyrrole ring, this reduction typically requires catalytic hydrogenation under pressure or the use of strong reducing agents. wikipedia.org

The synthesis of pyrrolidines from non-pyrrole precursors is a well-established field, with methods including the N-heterocyclization of primary amines with diols and intramolecular hydroamination of unactivated alkynes. organic-chemistry.org For the reduction of pyrrole derivatives themselves, the conditions must be carefully chosen to avoid side reactions. For example, the reduction of γ-nitro carbonyl compounds can lead to pyrrolines, which can be further reduced to pyrrolidines. researchgate.net

The presence of the amino group can influence the reduction process. For instance, the synthesis of hydrophilic, reduction-resistant spin labels of the pyrrolidine series has been developed from 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl, highlighting the chemical manipulations possible on substituted pyrrolidine rings. nih.gov

Nucleophilic Substitution Reactions Involving the Amine Group

The amino group of this compound is a key site for nucleophilic substitution reactions. While the free amine is a good nucleophile, in its hydrochloride salt form, the ammonium (B1175870) group is not nucleophilic. Therefore, deprotonation with a base is necessary to liberate the free amine for it to participate in nucleophilic reactions.

The free 2-aminopyrrole can react with various electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo alkylation with alkyl halides. However, over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common issue, similar to other primary amines. libretexts.org

The synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been achieved through the reductive cleavage of nitrosobenzene-derived cycloadducts, demonstrating a method to introduce a substituted amino group at the 2-position of a pyrrole ring. nih.gov Furthermore, palladium-catalyzed amination reactions have been used to introduce amino groups onto pyrrole scaffolds, although challenges such as competing reactions and the stability of intermediates can arise. nih.gov

The reactivity of the amino group can be strategically utilized in the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can lead to the formation of fused ring systems. The synthesis of pyrrole-2-carbohydrazide derivatives and their subsequent reaction with aldehydes to form Schiff bases is another example of leveraging the nucleophilicity of the amino-derived functionality. vlifesciences.com

Formation of Schiff Bases and Related Imines

The reaction of 1H-pyrrol-2-amine and its derivatives with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The reaction is typically acid-catalyzed, with the optimal pH being around 5. lumenlearning.com

For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a bidentate Schiff base ligand, has been synthesized by condensing pyrrole-2-carbaldehyde with 6-methoxypyridine-3-amine. nih.govnih.govusp.ac.fj This type of reaction is versatile and can be used to create a wide array of Schiff bases with diverse structures and potential applications. nih.govresearchgate.net The formation of the characteristic azomethine group (-C=N-) is a key feature of this reaction. nih.gov

The synthesis of these compounds is often straightforward. In a typical procedure, the amine and the aldehyde or ketone are mixed in a suitable solvent, and the reaction proceeds to form the imine. masterorganicchemistry.com The reaction conditions can be mild, and in some cases, can even occur without a catalyst or solvent under microwave irradiation. organic-chemistry.org

The table below provides examples of Schiff bases synthesized from pyrrole derivatives.

Table 1: Examples of Schiff Base Formation from Pyrrole Derivatives

| Pyrrole Reactant | Carbonyl Reactant | Schiff Base Product | Reference |

| Pyrrole-2-carbaldehyde | 6-Methoxypyridine-3-amine | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | nih.govnih.govusp.ac.fj |

| 1H-Pyrrole-2-carbaldehyde | Ethyl bromoacetate | 2-(Formyl-1H-pyrrol-1-yl)-acetate | researchgate.net |

| 2-(Formyl-1H-pyrrol-1-yl)-acetate | p-Phenylenediamine | Diethyl 3,3'-(2,2'-(1E)-(1,4-phenylenebis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))acetate | researchgate.net |

| 2-(Formyl-1H-pyrrol-1-yl)-acetate | 1,4-Diaminocyclohexane | Diethyl 2,2'-(2,2'-(1Z)-(cyclohexane-1,4-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))diacetate | researchgate.net |

Michael-Type Additions and Conjugate Chemistry

The pyrrole nucleus, particularly when substituted with an amino group, can participate in Michael-type additions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. organic-chemistry.orgyoutube.com In the context of 1H-pyrrol-2-amine, the nitrogen atom can act as a nucleophile, attacking the β-carbon of an activated olefin. youtube.combuchler-gmbh.com

For example, cinchona-based primary amines have been used to catalyze the enantioselective aza-Michael reactions of pyrroles with α,β-unsaturated aldehydes. buchler-gmbh.com This highlights the ability of the pyrrole nitrogen to engage in conjugate addition. The reaction of acylethynylpyrroles with malononitrile (B47326) proceeds via a Michael addition, leading to the formation of various substituted pyrrole derivatives. mdpi.com

These reactions can be part of tandem sequences, where an initial Michael addition is followed by other transformations like cyclization. researchgate.net For instance, a catalyst- and solvent-free method for synthesizing 3-(1H-pyrrol-3-yl)indolin-2-ones involves a tandem enamine formation-Michael addition-cyclization sequence. researchgate.net

The table below summarizes examples of Michael-type additions involving pyrrole derivatives.

Table 2: Michael-Type Additions Involving Pyrrole Derivatives

| Pyrrole Reactant | Michael Acceptor | Product | Catalyst/Conditions | Reference |

| 4,5-Dihalo-1H-pyrrole-2-carbonitriles | α,β-Unsaturated aldehydes | 4,5-Dihalo-1-(1-substituted-3-hydroxypropyl)-1H-pyrrole-2-carbonitrile | (8α,9S)-6′-Methoxycinchonan-9-amine | buchler-gmbh.com |

| Acylethynylpyrroles | Malononitrile | 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols, or 3-Amino-1-acylethylidene-2-cyanopyrrolizines | DBU | mdpi.com |

| Primary amines, 1,3-dicarbonyl compounds | Isatin-derived Michael acceptors | 3-(1H-Pyrrol-3-yl)indolin-2-ones | Catalyst- and solvent-free | researchgate.net |

| Aminomaleimides | Nitroolefins | (S)-3-((3-Chlorophenyl)amino)-1-isobutyl-4-(2-nitro-1-phenylethyl)-1H-pyrrole-2,5-dione | Takemoto's catalyst | nih.gov |

Reactions Involving Diazo and Carbene Intermediates

The chemistry of 1H-pyrrol-2-amine and its analogs extends to reactions involving highly reactive intermediates such as diazo compounds and carbenes. While direct reactions of this compound with these intermediates are not extensively detailed in the provided search results, related pyrrole systems demonstrate this reactivity.

Diazo compounds can participate in multicomponent reactions to construct complex heterocyclic systems. nih.gov For example, the reaction of 2-aminopyridines with aldehydes and α-acyl diazo esters can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. nih.gov In another instance, a cobalt(II)-catalyzed three-component reaction of N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids has been developed to synthesize 1,3,4-oxadiazoles. acs.org

Carbenes, which are neutral compounds containing a divalent carbon atom, are highly reactive species. rsc.org N-heterocyclic carbenes (NHCs), a stable form of carbenes, are widely used as ligands in catalysis. ugent.be Carbene-catalyzed reactions can be employed for the synthesis of complex molecules, such as the chemoselective reaction of unsymmetric enedials to access furo[2,3-b]pyrroles. nih.gov Mechanistic studies suggest that the formation of Breslow intermediates is key in these transformations. nih.gov

The table below presents examples of reactions involving diazo and carbene intermediates with related nitrogen-containing heterocycles.

Table 3: Reactions of Nitrogen Heterocycles with Diazo and Carbene Intermediates

| Reactant(s) | Intermediate | Product | Catalyst/Conditions | Reference |

| 2-Aminopyridines, aldehydes, α-acyl diazo esters | Diazo compound | Pyrido[1,2-a]pyrimidin-4-ones | Rhodium catalysis | nih.gov |

| N-Isocyaniminotriphenylphosphorane, diazo compounds, carboxylic acids | Diazo compound | 2,5-Substituted 1,3,4-oxadiazoles | Cobalt(II) catalysis | acs.org |

| Unsymmetric enedials, imines | Carbene (from NHC) | Furo[2,3-b]pyrroles | N-heterocyclic carbene (NHC) catalysis | nih.gov |

| 1-Substituted 1H-pyrrol-3(2H)-ones, diazonium salts | Diazo compound | 2-Coupled ketohydrazones | Acidic conditions | rsc.org |

Complex Cascade and Domino Reaction Sequences

1H-Pyrrol-2-amine and its derivatives are valuable building blocks in complex cascade and domino reactions, which allow for the construction of intricate molecular architectures in a single synthetic operation. nih.gov These reactions are highly efficient as they avoid the isolation of intermediates, thus saving time and resources. nih.gov

A notable example is the metal-free domino methodology to synthesize substituted 2-aminopyrroles from alkynyl vinyl hydrazides. nih.govacs.orgresearchgate.net This sequence involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization. nih.govacs.orgresearchgate.net Another approach involves a one-pot, three-component reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds to yield polysubstituted 2-aminopyrroles. nih.gov

Furthermore, pyrrolo[2,1-a]isoquinolines have been synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization. nih.gov Similarly, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be prepared via a domino C-N coupling/hydroamination reaction. beilstein-journals.org

The table below showcases several complex cascade and domino reactions involving pyrrole derivatives.

Table 4: Cascade and Domino Reactions Involving Pyrrole Derivatives

| Reactants | Reaction Type | Product | Catalyst/Conditions | Reference |

| Alkynyl vinyl hydrazides | Domino: 3,4-diaza-Cope rearrangement / isomerization / 5-exo-dig N-cyclization | Substituted 2-aminopyrroles | Metal-free, thermal | nih.govacs.orgresearchgate.net |

| Aldehydes, N-(sulfonamido)-acetophenones, activated methylene compounds | One-pot multicomponent reaction | Polysubstituted 2-aminopyrroles | - | nih.gov |

| 2-Aryl-pyrrolidines, alkynes | Domino: Oxidative dehydrogenation / cyclization coupling / dehydrogenative aromatization | Pyrrolo[2,1-a]isoquinolines | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO | nih.gov |

| Alkynylated uracils, anilines | Domino: C-N coupling / hydroamination | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | - | beilstein-journals.org |

| N-Tosyl-imines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), isocyanides | Three-component reaction | 2-Aminopyrroles | - | organic-chemistry.org |

Formation of Covalent Adducts with Thiol and Amine Nucleophiles

The amino group of 1H-pyrrol-2-amine can act as a nucleophile, reacting with various electrophiles. This reactivity extends to the formation of covalent adducts with other nucleophiles, such as thiols and amines, often through multicomponent reactions or by reaction with activated intermediates.

While direct reactions of this compound with thiols are not explicitly detailed in the provided search results, the reactivity of the pyrrole ring system suggests that such reactions are plausible under appropriate conditions.

Regarding amine nucleophiles, the alkylation of amines is a fundamental reaction. pressbooks.pub Primary and secondary amines can be alkylated by reaction with alkyl halides. pressbooks.pub Additionally, amines react with acid chlorides or anhydrides to form amides in a process known as acylation. pressbooks.publibretexts.org

A metal-free domino reaction for synthesizing 2-aminopyrroles from alkynyl vinyl hydrazides has been reported, showcasing the intramolecular reaction of an amine-like nitrogen. nih.gov In this process, a new 2-aminopyrrole is formed with a protected amino group and an unsubstituted pyrrole nitrogen, which is important for further selective transformations. nih.govacs.org

The table below provides examples of reactions involving amine nucleophiles and related systems.

Table 5: Reactions Involving Amine Nucleophiles

| Reactant(s) | Nucleophile | Product Type | Reaction Type | Reference |

| Primary or secondary amine, alkyl halide | Amine | Alkylated amine | Alkylation | pressbooks.pub |

| Primary or secondary amine, acid chloride/anhydride | Amine | Amide | Acylation | pressbooks.publibretexts.org |

| Alkynyl vinyl hydrazides | Internal nitrogen nucleophile | 2-Aminopyrrole | Domino reaction | nih.govacs.org |

Impact of Substituent Effects on Aromaticity and Reactivity Profiles

The aromaticity and reactivity of the pyrrole ring are significantly influenced by the nature and position of substituents. acs.org Pyrrole is an aromatic heterocycle because its planar, cyclic, and conjugated system contains 6 π-electrons, satisfying Hückel's rule. pharmaguideline.compressbooks.publibretexts.org The nitrogen atom contributes its lone pair to the aromatic sextet. pressbooks.publibretexts.org

The presence of an amino group at the C-2 position, as in 1H-pyrrol-2-amine, enhances the electron density of the pyrrole ring through resonance, making it more reactive towards electrophiles compared to unsubstituted pyrrole. Conversely, electron-withdrawing groups decrease the electron density and reactivity. researchgate.net For example, the presence of a bromine atom in 5-bromo-1H-pyrrol-2-amine induces a partial positive charge at the 5-position due to its electronegativity, influencing its reactivity in reactions like Suzuki-Miyaura couplings.

The aromaticity itself can be subtly affected by substituents. While the π-electron structure of aromatic systems like benzene shows high resistance to substituent effects, these effects can still modulate the aromatic stabilization energy. acs.org In a series of newly designed pyrrole derivatives, substitutions were found to significantly alter their chemical reactivity and electro-conductive properties. researchgate.netdoaj.org

The table below summarizes the effects of different substituents on the properties of the pyrrole ring.

Table 6: Substituent Effects on Pyrrole Aromaticity and Reactivity

| Substituent | Position | Effect on Electron Density | Effect on Reactivity | Impact on Aromaticity | Reference |

| Amino (-NH₂) | 2 | Increases (Resonance) | Increases towards electrophiles | Minor | |

| Bromo (-Br) | 5 | Decreases (Inductive) | Directs further substitution (e.g., coupling reactions) | Minor | |

| General Electron-Withdrawing Group | - | Decreases | Decreases towards electrophiles | Can slightly decrease aromatic stabilization | researchgate.net |

| General Electron-Donating Group | - | Increases | Increases towards electrophiles | Can slightly increase aromatic stabilization | researchgate.net |

Computational and Theoretical Chemistry Studies of 1h Pyrrol 2 Amine Hydrochloride

Quantum Chemical Investigations

Quantum chemical investigations provide a powerful lens through which to understand the intricacies of molecular structure, reactivity, and energetics. For 1H-Pyrrol-2-amine hydrochloride, these methods, particularly Density Functional Theory (DFT), have been instrumental in building a comprehensive picture of its behavior at the electronic level. The protonated form of 2-aminopyrrole is the key species of interest in the context of its hydrochloride salt.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of pyrrole (B145914) derivatives, offering a balance of accuracy and computational cost. nih.govnih.govresearchgate.netnih.gov DFT calculations have been successfully applied to investigate the tautomeric stability, optimized geometry, and vibrational frequencies of various aminopyrroles and related heterocyclic systems. researchgate.netresearchgate.net These theoretical approaches allow for the exploration of molecular properties that can be challenging to determine experimentally.

Recent studies have employed DFT to explore the various tautomers and protonated forms of 2-aminopyrrole. nih.gov These calculations are crucial for understanding the intrinsic properties of the cation present in this compound. The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining reliable results that correlate well with experimental data where available. researchgate.netmaterialsciencejournal.org

Understanding the reactivity of this compound necessitates the study of reaction pathways and their associated energy barriers. Transition state optimization using DFT allows for the identification of the saddle points on the potential energy surface that connect reactants and products. This is particularly relevant for processes such as proton transfer, which is a fundamental reaction for this compound.

For instance, computational studies on the proton transfer process in related amino-heterocycles have revealed the influence of solvent and the participation of assisting molecules (like water) in lowering the activation barriers. researchgate.net In the case of 2-aminopyrrole, DFT calculations have been used to investigate the thermochemistry of all possible intra- and intermolecular proton transfers. nih.gov These studies indicate that the protonation site significantly affects the stability of the resulting cation. The energy profile for the interconversion of different tautomers and protonated forms can be mapped, providing insights into the kinetic and thermodynamic favorability of these processes. While a specific, complete reaction energy profile for a complex reaction of this compound is not extensively documented in the literature, the principles derived from these proton transfer studies are directly applicable.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chemrxiv.orgsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). semanticscholar.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. semanticscholar.orgnih.govnih.gov

In the context of the protonated form of 2-aminopyrrole, the distribution and energies of these orbitals are significantly influenced by the site of protonation. nih.gov DFT calculations show that the HOMO and LUMO are generally delocalized over the π-conjugated system of the pyrrole ring. nih.gov For cations, the HOMO energy is notably negative, indicating a reduced tendency to donate electrons compared to the neutral molecule, which is expected due to the positive charge. researchgate.net The HOMO-LUMO gap can be used to predict the electronic transitions and can be correlated with the molecule's UV-Vis absorption spectrum. materialsciencejournal.org

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| LUMO | -1.5 | Acceptor, π* anti-bonding character |

| HOMO | -8.5 | Donor, π-bonding character |

| HOMO-LUMO Gap | 7.0 | Indicator of chemical stability |

Note: The values in the table are illustrative and based on typical DFT calculations for protonated heterocyclic amines. Actual values may vary depending on the specific tautomer and computational method.

The structure and properties of this compound are governed by a network of intra- and intermolecular interactions. Intramolecularly, the covalent bonds define the fundamental structure of the 2-aminopyrrole cation. The geometry of this cation, including bond lengths and angles, can be accurately predicted by DFT calculations. nih.gov

DFT calculations are a powerful tool for predicting the chemical reactivity of molecules. chemrxiv.org For this compound, reactivity is largely dictated by the properties of the protonated 2-aminopyrrole cation. The resonance structures of pyrrole indicate that the ring is electron-rich and susceptible to electrophilic attack, although this reactivity is tempered by protonation. uobaghdad.edu.iq Computational studies on various 2-aminopyrrole derivatives have provided insights into their synthesis and reaction mechanisms. acs.orgorganic-chemistry.orgnih.govnih.gov

Furthermore, DFT can be used to predict various spectroscopic parameters. The calculation of vibrational frequencies allows for the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of the molecule in solution. nih.govarxiv.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net

| Spectroscopic Parameter | Predicted Value Range | Method |

|---|---|---|

| 1H NMR Chemical Shift (ring protons) | 6.0 - 7.5 ppm | GIAO-DFT |

| 13C NMR Chemical Shift (ring carbons) | 100 - 140 ppm | GIAO-DFT |

| Major UV-Vis Absorption (λmax) | 220 - 280 nm | TD-DFT |

| N-H Stretch (IR) | 3200 - 3500 cm-1 | DFT |

Note: The values are typical predictions and can vary based on the specific isomer, solvent, and computational level of theory.

The aromaticity of the pyrrole ring is a defining feature of its chemistry. uobaghdad.edu.iqwikipedia.org This property can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. NICS, a magnetic criterion, is calculated at the center of the ring (or at a point above it) and provides a measure of the induced magnetic field, with negative values indicating aromaticity. nih.gov

Calculation of Binding Energies and Vibrational Frequencies

Computational quantum chemistry allows for the precise calculation of molecular energies and structures. Binding energies quantify the stability of a molecular complex, such as the interaction between 1H-pyrrol-2-amine and hydrogen chloride. Vibrational frequency calculations are crucial for characterizing the nature of stationary points on a potential energy surface. Real, positive frequencies correspond to a stable minimum (an optimized structure), while imaginary frequencies indicate a transition state. These frequencies can also be used to predict infrared (IR) spectra, aiding in the experimental identification of the compound.

For this compound, calculations would typically be performed using methods like Density Functional Theory (DFT). The results would provide the optimized geometry and the corresponding vibrational modes.

Conceptual DFT Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical species using a set of global descriptors derived from the molecule's electronic energy. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Chemical Potential (μ): Measures the escaping tendency of an electron from the system.

Global Hardness (η): Represents the resistance to a change in electron distribution. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. wisc.eduusc.edu This approach provides insights into hybridization, atomic charges, and, crucially, the stabilizing effects of electron delocalization through hyperconjugation. researchgate.net

Atoms in Molecule (AIM) Approaches for Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), is a model that defines atoms and the bonds between them based on the topology of the electron density (ρ(r)). uni-rostock.de This method is particularly powerful for characterizing both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

The analysis involves locating critical points in the electron density. A bond critical point (BCP) is a point of minimum density between two nuclei that are linked by a bond path. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. nih.gov

ρ(r): Its value correlates with the bond order or strength.

∇²ρ(r): The sign indicates the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-electron (covalent) interactions, while a positive value (∇²ρ(r) > 0) signifies closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals forces).

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, advanced modeling techniques provide a dynamic and predictive understanding of chemical systems.

In Silico Methodologies for Characterizing Chemical Properties

In silico methodologies refer to the broad range of computational techniques used to predict the properties, behavior, and activity of molecules entirely on a computer. mdpi.com For this compound, these methods encompass everything from basic property prediction to complex simulations.